2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine
Description
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a thioether-linked 2-furylmethyl substituent at the 2-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural motifs, which are common in bioactive molecules .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXRVIMNNKJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-furylmethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds
Scientific Research Applications
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The furylmethylthio group may also contribute to the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Thioether-Linked Pyridines
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () :
- Contains a 1,3,4-oxadiazole core instead of pyridine.
- Exhibits 83.3% yield and 113–114°C melting point.
- Shows fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL) .
- Key Difference : The oxadiazole ring alters electronic properties and bioactivity compared to the pyridine core in the target compound.
- 2-((2-Chlorothiazol-5-yl)methyl)thio)-5-(trifluoromethyl)pyridine derivatives (): Thioether linked to a chlorothiazole group. Melting point: 94–95°C; yield: 81.3%.
Oxygen vs. Sulfur Substituents
- 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (): Replaces thioether with a phenoxy group. Synthesized in 99% yield via Ullman coupling. Key Difference: Oxygen’s lower polarizability compared to sulfur reduces steric hindrance and alters binding affinity in biological targets .
Heterocyclic Modifications
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine () :
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine () :
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | Core Structure | Yield (%) | Melting Point (°C) | Key Substituent | Bioactivity (50 µg/mL) |
|---|---|---|---|---|---|
| Target Compound | Pyridine | N/A | N/A | 2-(2-Furylmethyl)thio | Not reported |
| 2-((4-Bromobenzyl)thio)-5-(trifluoromethyl)oxadiazole | Oxadiazole | 83.3 | 113–114 | 4-Bromobenzyl | Fungicidal (>50% inhibition) |
| 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine | Pyridine | 99 | N/A | 4-Bromophenoxy | Antimalarial precursor |
| 2-(Chlorothiazolylmethyl)thio-pyridine derivative | Pyridine | 81.3 | 94–95 | Chlorothiazole | Herbicidal (bleaching effect) |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing negative charge and influencing reactivity. Thioether groups increase lipophilicity, aiding membrane penetration in agrochemical applications .
- Bioactivity Trends : Thioether-linked heterocycles (e.g., oxadiazoles) show higher fungicidal activity than oxygen-linked analogs, suggesting sulfur’s role in target binding .
- Synthetic Challenges : Lower yields (e.g., 27.7% for 2-(allylthio)-oxadiazole) highlight steric and electronic challenges in thioether formation .
Biological Activity
2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a furylmethylthio moiety. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the furylmethylthio group may contribute to its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : The compound's structure suggests a potential for interaction with DNA, which could lead to alterations in gene expression.
Antimicrobial Activity
Research indicates that derivatives of trifluoromethylpyridines exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds containing the trifluoromethyl group have been associated with increased potency against cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by Tsukamoto and Nakamura demonstrated that trifluoromethylpyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's efficacy compared to traditional antibiotics .
Study 2: Anticancer Activity
In a recent investigation, a series of trifluoromethyl-substituted pyridines were tested against various cancer cell lines. Results indicated that this compound induced apoptosis in human breast cancer cells through activation of caspase pathways .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
